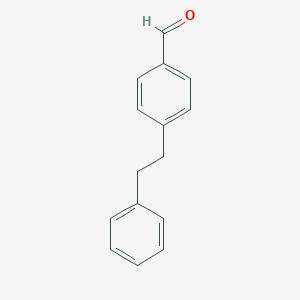
Benzaldehyde, p-phenethyl-
Vue d'ensemble
Description
Benzaldehyde, p-phenethyl- is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzaldehyde, p-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, p-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer and Anti-inflammatory Activities
Research has highlighted the potential of benzaldehyde derivatives in developing anticancer and anti-inflammatory agents. A study investigated a series of compounds based on the structure of benzaldehyde, showing significant activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The compounds containing halogen substitutions on the aromatic ring exhibited enhanced biological activities, indicating a promising pathway for future drug development .
Analgesic Properties
In addition to anticancer effects, certain derivatives of benzaldehyde have demonstrated analgesic properties. The synthesis of N-(1-phenylethyl)-2-(substituted phenoxy)acetamide derivatives led to compounds with notable analgesic effects, suggesting their potential as therapeutic agents in pain management .
Flavoring and Fragrance Industry
Food Flavoring
Benzaldehyde is widely recognized for imparting an almond flavor in food products. Its use in flavoring agents enhances the sensory experience of various consumables, including baked goods and confectionery items. It is also employed in e-cigarette liquids to provide a pleasant aroma .
Cosmetics and Personal Care Products
In cosmetics, benzaldehyde serves as a fragrance component due to its appealing scent profile. Its inclusion in personal care products not only enhances fragrance but also contributes to the overall sensory experience of the product .
Organic Synthesis
Precursor for Organic Compounds
Benzaldehyde serves as a key precursor in synthesizing various organic compounds, including dyes and pharmaceuticals. For instance, it is utilized in the production of malachite green dye and certain acridine dyes through reactions such as aldol condensations . Furthermore, it plays a crucial role in synthesizing mandelic acid via hydrocyanic acid addition to benzaldehyde, showcasing its versatility in organic chemistry .
Betti Reaction
The Betti reaction involves the multicomponent reaction between benzaldehydes and naphthols to produce aminobenzylnaphthols. This reaction highlights the utility of benzaldehyde in synthesizing complex organic molecules that can serve as ligands in asymmetric catalysis .
Case Studies
Propriétés
Numéro CAS |
1212-50-6 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-(2-phenylethyl)benzaldehyde |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
Clé InChI |
IVNWLIBLNSKBSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
Key on ui other cas no. |
1212-50-6 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














